molecular formula C20H10N4O8 B2695275 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene CAS No. 253605-77-5

9-benzylidene-2,4,5,7-tetranitro-9H-fluorene

Cat. No.: B2695275
CAS No.: 253605-77-5
M. Wt: 434.32
InChI Key: PTLJHQKGVXRBRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene typically involves the nitration of fluorene derivatives followed by the introduction of the benzylidene group. One common method includes the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

9-benzylidene-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-benzylidene-2,4,5,7-tetranitro-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Materials Science: Investigated for its potential use in the development of advanced materials, including explosives and propellants, due to its high nitrogen content.

    Biology and Medicine: Explored for its potential biological activities, including antimicrobial and anticancer properties, although detailed studies are limited.

Mechanism of Action

The mechanism of action of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is primarily related to its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the benzylidene moiety can interact with biological targets. The compound’s effects are mediated through interactions with cellular components, leading to potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,4,5,7-tetranitro-9H-fluorene: Lacks the benzylidene group but shares the nitro-substituted fluorene core.

    9-benzylidene-2,4,5,7-tetraamino-9H-fluorene: A reduced form with amino groups instead of nitro groups.

    9-benzylidene-2,4,5,7-tetranitro-9H-xanthene: Similar structure with a xanthene core instead of fluorene.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

9-benzylidene-2,4,5,7-tetranitrofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N4O8/c25-21(26)12-7-15-14(6-11-4-2-1-3-5-11)16-8-13(22(27)28)10-18(24(31)32)20(16)19(15)17(9-12)23(29)30/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLJHQKGVXRBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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